molecular formula C6H5ClN2O3 B14806558 Methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Cat. No.: B14806558
M. Wt: 188.57 g/mol
InChI Key: UOMVKAMZZUEERE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate typically involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. For example, a common method involves reacting a substituted aldehyde with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid, and heating the mixture to reflux for several hours .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but may employ more efficient catalysts and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as using reusable and heterogeneous catalysts like Montmorillonite-KSF, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring .

Scientific Research Applications

Methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 2-chloro-6-methylpyridine-4-carboxylate

Comparison: Methyl 6-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

methyl 6-chloro-2-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C6H5ClN2O3/c1-12-5(10)3-2-4(7)9-6(11)8-3/h2H,1H3,(H,8,9,11)

InChI Key

UOMVKAMZZUEERE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=O)NC(=C1)Cl

Origin of Product

United States

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